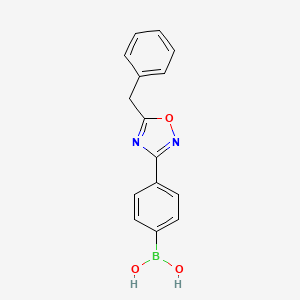

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid

Description

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.

Properties

IUPAC Name |

[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALQPWLDIBISTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is its role in Suzuki-Miyaura coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The compound serves as a boron source that can react with aryl halides to create biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Table 1: Key Applications in Organic Synthesis

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds for complex molecule synthesis |

| Cross-Coupling Reactions | Used as a reagent for various cross-coupling reactions |

| Synthesis of Biaryl Compounds | Essential for producing biaryl compounds used in pharmaceuticals |

Medicinal Chemistry Applications

The compound also shows promise in medicinal chemistry , particularly as a potential therapeutic agent. Its oxadiazole moiety has been associated with various biological activities, including anti-cancer and anti-inflammatory effects. Research indicates that derivatives of oxadiazoles can inhibit specific enzymes related to cancer progression .

Case Study: Inhibition of Monoamine Oxidase B (MAO B)

A study focused on derivatives similar to this compound demonstrated potent inhibitory activity against MAO B. The findings highlighted that certain structural modifications could enhance the selectivity and potency of the inhibitors. This suggests a potential pathway for developing new treatments for neurological disorders where MAO B plays a critical role .

Table 2: Biological Activities

| Activity | Target Enzyme/Pathway | Potential Applications |

|---|---|---|

| MAO B Inhibition | Monoamine oxidase type B | Treatment of neurological disorders |

| Anti-Cancer Activity | Various cancer cell lines | Development of anti-cancer drugs |

| Anti-Inflammatory Effects | Inflammatory pathways | Treatment of inflammatory diseases |

Material Science Applications

In material science, this compound is utilized for developing advanced materials due to its ability to form stable carbon-boron bonds. These properties are particularly useful in creating polymers and electronic components. The stability and reactivity of boronic acids make them ideal candidates for synthesizing functionalized materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxadiazole ring contributes to the compound’s stability and ability to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:

4-(5-Phenyl-1,2,4-oxadiazol-3-YL)phenylboronic acid: Lacks the benzyl group, which may affect its binding properties and reactivity.

4-(5-Benzyl-1,2,4-thiadiazol-3-YL)phenylboronic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.

4-(5-Benzyl-1,3,4-oxadiazol-2-YL)phenylboronic acid: The position of the oxadiazole ring is different, which can influence its chemical behavior and applications.

Biological Activity

4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a synthetic compound that combines a boronic acid moiety with a 1,2,4-oxadiazole ring. This unique structure endows it with significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents due to its biological activity against various diseases, including cancer and inflammation.

Chemical Structure and Properties

The chemical formula of this compound is , and its CAS number is 2377607-77-5. The compound features:

- Boronic Acid Group : Known for its ability to form reversible covalent bonds with biomolecules.

- 1,2,4-Oxadiazole Ring : Associated with diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The boronic acid group can act as a reversible inhibitor for proteases and other enzymes involved in cellular signaling pathways. This interaction can modulate protein-protein interactions (PPIs), which are crucial in various cellular processes.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit anticancer properties. The presence of the boronic acid moiety enhances the compound's ability to inhibit enzymes critical for cancer cell proliferation. In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines such as:

- Colon Cancer (HCT-116)

- Breast Cancer (MCF-7)

- Cervical Cancer (HeLa)

The mechanism involves the inhibition of key metabolic pathways that cancer cells rely on for growth and survival.

Anti-inflammatory Activity

The oxadiazole component is also linked to anti-inflammatory effects. Studies suggest that this compound can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings and Case Studies

Several studies have demonstrated the biological activity of this compound:

Q & A

Basic Research Question

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns. The benzyl group’s protons appear as a singlet (~δ 4.5 ppm), while oxadiazole protons resonate at δ 8.1–8.3 ppm .

- IR : Identify boronic acid B-O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~337.1 Da).

Advanced Tip : Discrepancies in melting points (e.g., mp 105–110°C vs. 122–124°C for similar derivatives) may arise from polymorphism. Perform differential scanning calorimetry (DSC) to identify polymorphic forms .

How does the benzyl-oxadiazole moiety influence the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- pH sensitivity : The boronic acid group undergoes reversible hydrolysis to boronate esters in basic conditions (pH >9). Monitor stability via UV-Vis spectroscopy at λmax ~260 nm .

- Thermal degradation : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C. Store at –20°C in amber vials under argon to prevent oxidation of the benzyl group .

- Oxadiazole ring stability : The 1,2,4-oxadiazole ring is prone to ring-opening under strong acids. Avoid HCl/THF mixtures during workup .

Data Contradiction Example : Conflicting reports on shelf life (e.g., 6 months vs. 12 months) may stem from differences in storage conditions. Conduct accelerated stability studies (40°C/75% RH for 3 months) .

What strategies mitigate side reactions during functionalization of the boronic acid group (e.g., Suzuki coupling)?

Advanced Research Question

- Protecting groups : Use pinacol ester protection (e.g., 4-benzyloxyphenylboronic acid pinacol ester) to prevent protodeboronation. Deprotect with mild acids (e.g., HCl/MeOH) .

- Catalyst selection : PdCl₂(dppf) enhances coupling efficiency with aryl halides. Additives like K₂CO₃ improve yields by neutralizing HBr byproducts .

- Solvent optimization : Dioxane/water mixtures (4:1) reduce side reactions compared to pure DMF .

Methodological Note : Track boronic acid conversion via ¹¹B NMR, where free boronic acid resonates at δ ~30 ppm, and esters at δ ~18 ppm .

How can researchers reconcile contradictory bioactivity data (e.g., enzyme inhibition vs. activation) for this compound?

Advanced Research Question

- Assay conditions : Variability in IC₅₀ values may arise from buffer composition (e.g., Tris vs. phosphate buffers affecting boronic acid ionization) .

- Enzyme source : Compare inhibition of human vs. bacterial enzymes (e.g., subtilisin vs. chymotrypsin) due to active-site structural differences .

- Statistical validation : Use dose-response curves with ≥3 replicates and report SEM. Apply ANOVA to identify significant differences between datasets .

Example : If conflicting data arise for β-lactamase inhibition, verify enzyme purity via SDS-PAGE and confirm competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.